molecular formula C11H10F13I B15092222 Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- CAS No. 1980053-60-8

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-

Cat. No.: B15092222
CAS No.: 1980053-60-8
M. Wt: 516.08 g/mol
InChI Key: QQYRTQIWNHAGLQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- typically involves the fluorination of undecane derivatives. One common method is the direct fluorination of undecane using elemental fluorine under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, undecane is subjected to an electric current in the presence of hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. This method is advantageous due to its scalability and efficiency in producing highly fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form various hydrofluorocarbons.

    Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products Formed

Scientific Research Applications

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s stability and resistance to degradation make it a valuable tool in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-: Similar in structure but lacks the iodine atom.

    Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tetradecafluoro-: Contains an additional carbon and fluorine atom.

    Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: Contains one less carbon and fluorine atom.

Uniqueness

Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

1980053-60-8

Molecular Formula

C11H10F13I

Molecular Weight

516.08 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodoundecane

InChI

InChI=1S/C11H10F13I/c1-2-3-5(25)4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5H,2-4H2,1H3

InChI Key

QQYRTQIWNHAGLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Origin of Product

United States

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